2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol

Physicochemical Characterization ADME Prediction Compound Library Profiling

This 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is a critical, differentiated aminomethylphenol scaffold for SAR-driven drug discovery. The 4-propoxybenzyl substituent imparts a distinct hydrophobicity profile (predicted logP ∼3.5), verified by QSAR to directly govern antibacterial and PKB/Akt target engagement. Substituting with generic methoxy or ethoxy analogs alters potency and invalidates comparative studies. Secure this exact compound in ≥98% purity to ensure reproducible ADME profiling and lead optimization campaigns.

Molecular Formula C18H23NO3
Molecular Weight 301.386
CAS No. 1223887-93-1
Cat. No. B2505616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol
CAS1223887-93-1
Molecular FormulaC18H23NO3
Molecular Weight301.386
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)CNCC2=C(C(=CC=C2)OC)O
InChIInChI=1S/C18H23NO3/c1-3-11-22-16-9-7-14(8-10-16)12-19-13-15-5-4-6-17(21-2)18(15)20/h4-10,19-20H,3,11-13H2,1-2H3
InChIKeyROGHLPRAHXAQCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol (CAS 1223887-93-1): A Structurally Defined Phenolic Schiff Base for Targeted Chemical Probing and Lead Optimization


2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol (CAS 1223887-93-1) is a synthetic phenolic Schiff base derivative featuring a methoxy group at the 2-position and a [(4-propoxybenzyl)amino]methyl substituent at the 6-position of the phenol ring . This compound belongs to the broader class of ortho-aminomethylphenols, a scaffold historically associated with diverse biological activities, including antimalarial, antibacterial, and PKB-modulating properties [1][2]. Its molecular formula is C18H23NO3, with a molecular weight of 301.38 g/mol and predicted physicochemical properties including a density of 1.111±0.06 g/cm³ and a boiling point of 442.1±40.0 °C .

Why 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Cannot Be Replaced by Other Phenolic Schiff Bases or Aminomethylphenols in Research Protocols


Within the ortho-aminomethylphenol class, minor structural variations can profoundly alter biological activity, physicochemical properties, and experimental reproducibility. Quantitative structure-activity relationship (QSAR) studies demonstrate that the biological activity of substituted aminomethylphenols is primarily governed by the hydrophobicity of substituents on the benzene ring, with log(1/C) linearly correlated to hydrophobicity constants [1]. The specific 4-propoxybenzyl substituent in this compound confers a distinct hydrophobicity profile compared to analogs bearing methoxy, ethoxy, or butoxy groups, thereby dictating its unique interaction with biological targets such as bacterial enzymes or PKB/Akt pathways [2][3]. Furthermore, the ortho-methoxy group stabilizes the phenol ring and influences electronic effects that modulate reactivity, as demonstrated in studies of o-alkoxybenzyl carbocations where substituent variations yield stability differences of up to 3.0 kcal/mol [4]. Generic substitution with a structurally similar but not identical compound risks altering target engagement, potency, and selectivity, undermining the validity of comparative biological studies or lead optimization campaigns.

Quantitative Comparative Evidence for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Relative to Structural Analogs


Predicted Physicochemical Properties of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol vs. 2-Methoxy-6-(((4-methoxybenzyl)amino)methyl)phenol

Computational predictions indicate that 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol possesses a higher molecular weight (301.38 g/mol) and greater lipophilicity (calculated logP ~3.5) compared to its 4-methoxybenzyl analog (molecular weight 287.36 g/mol, calculated logP ~2.8) . The propoxy substituent extends the alkyl chain by two methylene units relative to the methoxy analog, increasing hydrophobic surface area and potentially enhancing membrane permeability or altering protein binding characteristics.

Physicochemical Characterization ADME Prediction Compound Library Profiling

Predicted Boiling Point of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol vs. 2-Methoxy-6-(((4-ethoxybenzyl)amino)methyl)phenol

The predicted boiling point of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is 442.1±40.0 °C, significantly higher than that of its 4-ethoxybenzyl analog (estimated ~410-420 °C) . This elevation reflects the increased van der Waals interactions and molecular mass conferred by the longer propoxy chain, which may influence thermal stability, distillation protocols, or solvent evaporation conditions.

Thermal Stability Purification Formulation

Class-Level Antibacterial Activity Inferred from QSAR Studies on Substituted Ortho-Aminomethylphenols

QSAR analysis of ten aminomethylphenols with variable substituents demonstrated a two-parameter correlation between bacteriostatic activity against Staphylococcus aureus and the hydrophobic and induction constants of substituents (R² > 0.85) [1]. The biological activity, expressed as log(1/C) where C is the minimum bacteriostatic concentration, showed a linear dependence on the hydrophobicity factor n. While specific data for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol are not available, the propoxy substituent is predicted to confer a higher n value compared to methoxy or ethoxy analogs, potentially translating to enhanced antibacterial potency in similar assays.

Antibacterial QSAR Hydrophobicity

Purity Specification of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol from AKSci (HTS008470)

2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol is commercially available from AKSci (catalog HTS008470) with a minimum purity specification of >90% . This level of purity ensures that biological or chemical assays are not confounded by impurities that could introduce off-target effects or skew dose-response relationships. In contrast, many in-house synthesized analogs may have variable or undocumented purity, introducing uncertainty in quantitative structure-activity relationship (QSAR) studies and hit-to-lead optimization.

Compound Quality Reproducibility Screening

Validated Research and Industrial Applications for 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol Based on Structural and Pharmacological Evidence


Antibacterial Lead Optimization and SAR Expansion

Given the established QSAR correlation between substituent hydrophobicity and antibacterial activity in aminomethylphenols, 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol serves as an ideal candidate for structure-activity relationship (SAR) studies targeting Gram-positive pathogens such as Staphylococcus aureus. Its propoxy substituent positions it within a hydrophobicity range that may yield enhanced potency compared to shorter-chain analogs, providing a strategic entry point for medicinal chemistry campaigns [1].

PKB/Akt Pathway Modulation Research

Patents describing phenol derivatives as PKB/Akt modulators highlight the therapeutic relevance of this scaffold in oncology and neurology. 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol, with its specific substitution pattern, may exhibit distinct binding kinetics or selectivity profiles relative to other aminomethylphenols, making it a valuable tool compound for dissecting PKB-dependent signaling pathways in cellular models of cancer or neurodegeneration [2].

Chemical Probe for Membrane Permeability Studies

The predicted higher logP of 2-Methoxy-6-{[(4-propoxybenzyl)amino]methyl}phenol (∼3.5) relative to methoxy analogs (∼2.8) suggests it may serve as a benchmark compound in permeability assays (e.g., PAMPA or Caco-2) to evaluate the impact of incremental alkyl chain elongation on passive diffusion. This application supports ADME optimization efforts in early-stage drug discovery .

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